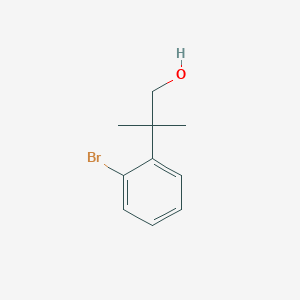

2-(2-Bromophenyl)-2-methylpropan-1-ol

Description

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13BrO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 |

InChI Key |

QHBKDZMVUSVCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide on 2-(2-Bromophenyl)-2-methylpropan-1-ol: Synthesis, Properties, and Applications in C(sp³)–H Functionalization

Executive Summary

In the landscape of modern organic synthesis and drug development, the construction of sterically hindered, all-carbon quaternary centers remains a formidable challenge. 2-(2-Bromophenyl)-2-methylpropan-1-ol (CAS: 177748-64-0) has emerged as a highly specialized, bifunctional building block designed to overcome these barriers [1]. Characterized by an ortho-bromoaryl moiety and a neopentyl-like alcohol bearing geminal dimethyl groups, this compound is uniquely pre-organized for transition-metal-catalyzed transformations.

This whitepaper provides an in-depth analysis of the physicochemical properties, core synthetic methodologies, and advanced applications of 2-(2-Bromophenyl)-2-methylpropan-1-ol. By detailing field-proven protocols and the mechanistic causality behind them, this guide serves as an authoritative resource for researchers leveraging this compound in Palladium-catalyzed C(sp³)–H activation and complex spirocyclic framework synthesis.

Physicochemical Profiling & Structural Analysis

The utility of 2-(2-Bromophenyl)-2-methylpropan-1-ol lies in its precise structural geometry. The gem-dimethyl groups induce a strong Thorpe-Ingold effect (angle compression), which restricts the rotation of the alkyl chain. This steric pre-organization forces the primary alcohol and the adjacent methyl groups into close spatial proximity with the ortho-bromine atom, dramatically lowering the activation energy required for intramolecular cyclizations and directed metalation events.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(2-Bromophenyl)-2-methylpropan-1-ol |

| CAS Number | 177748-64-0 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| InChI Key | QHBKDZMVUSVCNJ-UHFFFAOYSA-N |

| Structural Features | Gem-dimethyl core, ortho-bromoaryl, primary alcohol |

| Primary Utility | Precursor for 1,4-Palladium shifts and carbenoid insertions |

Core Synthetic Methodologies

The synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-ol requires strict chemoselectivity to reduce the carbonyl precursor without triggering premature debromination of the aryl halide.

Table 2: Comparative Reduction Protocols

| Precursor | Reagent | Solvent | Temp | Chemoselectivity | Yield Potential |

| 2-(2-Bromophenyl)-2-methylpropanal | NaBH₄ | Methanol | 0 °C to RT | Excellent (Preserves C–Br) | >95% |

| 2-(2-Bromophenyl)-2-methylpropanoic acid | BH₃·THF | THF | 0 °C to Reflux | High (Avoids over-reduction) | 85-90% |

| Methyl 2-(2-Bromophenyl)-2-methylpropanoate | DIBAL-H | DCM | -78 °C to RT | Moderate to High | 80-88% |

Detailed Protocol: Chemoselective Reduction via NaBH₄

This protocol details the reduction of the aldehyde precursor. The methodology is designed as a self-validating system to ensure maximum yield and purity [3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromophenyl)-2-methylpropanal (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature suppresses the exothermic nature of the hydride transfer and prevents unwanted solvent side-reactions or thermal degradation of the sensitive aryl bromide bond.

-

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 10 minutes.

-

Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable internal temperature. NaBH₄ is specifically chosen because it is a mild hydride source that cannot perform oxidative addition, ensuring absolute chemoselectivity for the aldehyde over the aryl bromide.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. Complete conversion is validated when the UV-active starting material spot disappears entirely, replaced by a lower-Rf spot corresponding to the alcohol.

-

-

Quenching: Cool the mixture back to 0 °C and quench by carefully adding saturated aqueous NH₄Cl solution.

-

Causality: NH₄Cl safely neutralizes unreacted borohydride and mildly acidifies the mixture to break down boron-alkoxy complexes without causing acid-catalyzed dehydration of the newly formed neopentyl alcohol.

-

-

Extraction & Verification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: Perform ¹H NMR analysis on the crude product. Successful synthesis is confirmed by a distinct singlet for the gem-dimethyls (~1.4 ppm), a singlet for the –CH₂OH group (~3.8 ppm), and the complete absence of the aldehydic proton (~9.5 ppm).

-

Synthetic workflow from aldehyde precursor to Pd-catalyzed C-H activation.

Advanced Applications: Palladium-Catalyzed C(sp³)–H Functionalization

The true value of 2-(2-Bromophenyl)-2-methylpropan-1-ol in drug discovery lies in its application as a substrate for transition-metal catalysis. It is a premier precursor for synthesizing complex fused and spirocyclic frameworks via Palladium(0)-catalyzed C(sp³)–H activation [2, 4].

The 1,4-Palladium Shift Strategy

Traditional cross-coupling targets reactive C(sp²) centers. However, by leveraging the unique geometry of this compound, chemists can functionalize unactivated, remote C(sp³)–H bonds.

Mechanistic Causality:

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the C(sp²)–Br bond to a Pd(0) species, generating an arylpalladium(II) intermediate.

-

Concerted Metalation-Deprotonation (CMD): Due to the Thorpe-Ingold effect exerted by the gem-dimethyl groups, the Pd(II) center is forced into proximity with the primary C(sp³)–H bonds. A base-assisted CMD step cleaves the C–H bond, forming a strained palladacycle.

-

1,4-Palladium Shift: The metal center migrates from the aryl position to the alkyl position, generating a highly reactive alkylpalladium species.

-

Downstream Functionalization: This intermediate can be intercepted by carbon monoxide (carbonylative activation) to form complex lactones and amides [2], or undergo carbenoid insertion to generate all-carbon quaternary centers [4].

Mechanism of Pd-catalyzed 1,4-Palladium shift and C(sp3)-H functionalization.

Conclusion

2-(2-Bromophenyl)-2-methylpropan-1-ol is far more than a simple aryl halide; it is a meticulously designed molecular scaffold. By understanding the causality behind its chemoselective synthesis and the geometric forces that drive its reactivity, researchers can unlock advanced C(sp³)–H functionalization pathways, significantly accelerating the discovery of novel therapeutic architectures.

References

-

Čarný, T., Rocaboy, R., Clemenceau, A., & Baudoin, O. Synthesis of Amides and Esters by Palladium(0)‐Catalyzed Carbonylative C(sp³)−H Activation. Angewandte Chemie International Edition, 2020. Available at:[Link]

-

Ye, M., et al. Asymmetric Double C(sp³)–H Functionalization Triggered by Sequential Hydride Shift/Cyclization. Journal of the American Chemical Society, 2018. Available at:[Link]

-

Baudoin, O., et al. Pd-Catalyzed C(sp³)–H Functionalization/Carbenoid Insertion: All-Carbon Quaternary Centers via Multiple C–C Bond Formation. Journal of the American Chemical Society, 2016. Available at:[Link]

CAS number and molecular weight of 2-(2-Bromophenyl)-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-methylpropan-1-ol, a sterically hindered primary alcohol. Due to its apparent scarcity in commercial and chemical databases, this guide also offers an in-depth analysis of its common structural isomer, 2-(2-Bromophenyl)propan-2-ol, and proposes validated synthetic pathways for the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Compound Identification

The target compound, 2-(2-Bromophenyl)-2-methylpropan-1-ol, possesses a neopentyl alcohol moiety attached to an ortho-substituted bromophenyl ring. An extensive search of chemical databases and literature did not yield a registered CAS (Chemical Abstracts Service) number for this specific structure. This suggests that 2-(2-Bromophenyl)-2-methylpropan-1-ol is not a commercially available or commonly synthesized compound, which may be attributed to synthetic challenges arising from steric hindrance around the benzylic carbon.

The molecular formula for 2-(2-Bromophenyl)-2-methylpropan-1-ol is C₁₀H₁₃BrO. Based on this, the calculated molecular weight is 229.11 g/mol .

In contrast, its structural isomer, 2-(2-Bromophenyl)propan-2-ol , is a well-documented and commercially available compound. The consistent redirection of searches to this isomer underscores its greater prevalence and accessibility in the scientific community.

Physicochemical Properties of 2-(2-Bromophenyl)-2-methylpropan-1-ol (Theoretical) and 2-(2-Bromophenyl)propan-2-ol (Experimental)

The following table summarizes the key identifiers and properties of both the target compound and its common isomer.

| Property | 2-(2-Bromophenyl)-2-methylpropan-1-ol | 2-(2-Bromophenyl)propan-2-ol |

| Structure | ||

| CAS Number | Not Found | 7073-69-0[1][2] |

| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁BrO[1][2] |

| Molecular Weight | 229.11 g/mol (Calculated) | 215.09 g/mol [1][2] |

| Physical Form | N/A | Colorless to yellow solid or liquid |

| Melting Point | N/A | 30-34 °C[3] |

| Boiling Point | N/A | 99-100 °C at 5 mmHg[1] |

| Solubility | N/A | Low solubility in water; soluble in organic solvents like alcohols and ethers[3] |

Synthesis of the Common Isomer: 2-(2-Bromophenyl)propan-2-ol

The most prevalent and efficient method for synthesizing the tertiary alcohol, 2-(2-Bromophenyl)propan-2-ol, is through a Grignard reaction. This approach involves the addition of a methylmagnesium halide to a 2-bromobenzoate ester. The causality behind this choice is the high reactivity of Grignard reagents towards the electrophilic carbonyl carbon of the ester, leading to a double addition that forms the tertiary alcohol.

Experimental Protocol: Grignard Synthesis of 2-(2-Bromophenyl)propan-2-ol

This protocol is based on established literature procedures.[1]

Materials:

-

Methyl 2-bromobenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the magnesium is consumed, the Grignard reagent (methylmagnesium iodide) is formed.

-

Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of methyl 2-bromobenzoate in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 15°C.[4] After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or a dilute HCl solution.[1][4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or chromatography to yield pure 2-(2-bromophenyl)propan-2-ol.

Workflow Diagram: Grignard Synthesis of 2-(2-Bromophenyl)propan-2-ol

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)propan-2-ol via Grignard reaction.

Proposed Synthetic Routes for 2-(2-Bromophenyl)-2-methylpropan-1-ol

Given the absence of a standard protocol, the synthesis of the target primary alcohol requires a strategic approach to circumvent the steric hindrance. Two plausible methods are proposed below.

Route 1: Grignard Reaction with an Epoxide

This method involves the reaction of a Grignard reagent with a sterically hindered epoxide. The key to this synthesis is the nucleophilic attack of the Grignard reagent on the less substituted carbon of the epoxide ring, which is a characteristic of SN2-type reactions.[5][6]

Proposed Reaction: 2-Bromophenylmagnesium bromide reacting with 2,2-dimethyloxirane.

Rationale: The 2-bromophenylmagnesium bromide will act as the nucleophile, and its attack on one of the primary carbons of the symmetrically substituted 2,2-dimethyloxirane will lead to the desired carbon skeleton after an acidic workup.

Experimental Protocol Outline:

-

Grignard Reagent Preparation: Prepare 2-bromophenylmagnesium bromide from 1,2-dibromobenzene and magnesium in anhydrous THF.

-

Reaction with Epoxide: Cool the Grignard reagent solution and slowly add 2,2-dimethyloxirane.

-

Work-up and Purification: Quench the reaction with aqueous acid, followed by extraction, drying, and purification by chromatography.

Workflow Diagram: Epoxide Ring-Opening Route

Caption: Proposed synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-ol via epoxide ring-opening.

Route 2: Reduction of a Sterically Hindered Ester

An alternative approach is the reduction of an ester, such as methyl 2-(2-bromophenyl)-2-methylpropanoate. Due to the steric hindrance around the carbonyl group, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary.

Rationale: Standard reducing agents might be too bulky to access the carbonyl carbon. LiAlH₄ is a potent, unhindered source of hydride ions, making it suitable for reducing sterically congested esters to their corresponding primary alcohols.

Experimental Protocol Outline:

-

Ester Synthesis: Synthesize methyl 2-(2-bromophenyl)-2-methylpropanoate. This could potentially be achieved through the alkylation of methyl 2-bromophenylacetate.

-

Reduction: In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous diethyl ether or THF. Cool the solution in an ice bath and slowly add a solution of LiAlH₄.

-

Work-up and Purification: Carefully quench the reaction with water and a sodium hydroxide solution, followed by filtration, extraction, drying, and purification.

Conclusion

While 2-(2-Bromophenyl)-2-methylpropan-1-ol is not a readily cataloged chemical, its synthesis is theoretically achievable through established organic chemistry methodologies. The provided protocols for its common isomer, 2-(2-Bromophenyl)propan-2-ol, and the proposed synthetic routes for the target compound offer a solid foundation for researchers aiming to explore this and related sterically hindered molecules. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

References

-

2-(2-bromophenyl)propan-2-ol - Introduction. (2024, April 9). ChemBK. [Link]

-

Grignard Synthesis of Triphenylmethanol. [Link]

-

Experiment 25 – The Grignard Reaction. [Link]

-

2-(4-Bromophenyl)propan-2-ol. PubChem. [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

2-(2-bromophenyl)propan-2-ol (C9H11BrO). PubChemLite. [Link]

-

Preparation of 2-methyl-2-propanol using a Grignard reagent. (2025, October 26). Filo. [Link]

-

Neopentyl alcohol. Wikipedia. [Link]

-

An introduction to Grignard reagents. Chemguide. [Link]

- Synthetic method of neopentyl alcohol of high purity. (2014, March 19).

-

Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. (2022). National Institutes of Health. [Link]

-

Give the expected products of the following reactions. Include a protonation step where necessary. Pearson. [Link]

-

Give the expected products of the following reactions. Include a protonation step where necessary. (2025, February 22). Filo. [Link]

Sources

- 1. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-Bromophenyl)propan-2-ol (CAS NO:7073-69-0) | 2-(2-Bromophenyl)propan-2-ol Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Give the expected products of the following reactions. Include a ... | Study Prep in Pearson+ [pearson.com]

- 6. Give the expected products of the following reactions. Include a protonat.. [askfilo.com]

Solubility of 2-(2-Bromophenyl)-2-methylpropan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-2-methylpropan-1-ol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the concept of solubility. For a compound like 2-(2-Bromophenyl)-2-methylpropan-1-ol, a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry, understanding its behavior in various solvent systems is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic agent. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise promising drug candidate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of 2-(2-Bromophenyl)-2-methylpropan-1-ol. We will move beyond a simple recitation of data to a deeper exploration of the underlying principles, the practical methodologies for determination, and the interpretation of these findings in the context of drug discovery. Our focus is on empowering the researcher with the knowledge to not only measure but also to strategically modulate solubility to meet the demanding requirements of preclinical and clinical development.

Physicochemical Profile of 2-(2-Bromophenyl)-2-methylpropan-1-ol

Before delving into experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential. These properties provide the basis for predicting its behavior in different solvent environments and for selecting appropriate analytical techniques.

Molecular Structure:

Figure 1: Chemical structure of 2-(2-Bromophenyl)-2-methylpropan-1-ol.

The structure reveals a combination of a lipophilic bromophenyl group and a more hydrophilic hydroxymethyl group. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The tertiary alcohol also introduces the potential for hydrogen bonding, a key factor in its interactions with protic solvents.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 229.12 g/mol | Influences diffusion and crystal lattice energy. |

| logP (Octanol/Water Partition Coefficient) | 2.8 | Indicates a preference for lipophilic environments over aqueous ones. |

| Hydrogen Bond Donors | 1 (from the -OH group) | Ability to donate a hydrogen bond to acceptor groups in solvents. |

| Hydrogen Bond Acceptors | 1 (from the -OH group) | Ability to accept a hydrogen bond from donor groups in solvents. |

| Polar Surface Area | 20.23 Ų | A measure of the molecule's polar regions, influencing interactions with polar solvents. |

Note: These values are typically predicted using computational models and should be experimentally verified.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility. A more rigorous approach involves considering the thermodynamics of the dissolution process, which can be described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔG_sol is the Gibbs free energy of solution. A negative value indicates a spontaneous process (i.e., dissolution).

-

ΔH_sol is the enthalpy of solution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which generally favors dissolution due to the increased randomness of the system.

For 2-(2-Bromophenyl)-2-methylpropan-1-ol, the interplay of its structural features will govern these thermodynamic parameters in different solvents:

-

In non-polar solvents (e.g., hexane, toluene): The dissolution will be primarily driven by van der Waals interactions with the bromophenyl ring. The energetic cost of breaking the hydrogen bonds between the alcohol groups of the solute molecules may hinder solubility.

-

In polar aprotic solvents (e.g., acetone, ethyl acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. This can lead to improved solubility compared to non-polar solvents.

-

In polar protic solvents (e.g., ethanol, methanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the solute's hydroxyl group. This often results in the highest solubility for compounds like the one .

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocol outlines a robust method for determining the equilibrium solubility of 2-(2-Bromophenyl)-2-methylpropan-1-ol using the shake-flask method, a gold standard for its reliability and accuracy.

Materials and Reagents

-

2-(2-Bromophenyl)-2-methylpropan-1-ol (purity >98%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

Figure 2: Workflow for equilibrium solubility determination.

Detailed Protocol

-

Preparation of Solvent Systems: Prepare a set of scintillation vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents.

-

Addition of Solute: Add an excess amount of 2-(2-Bromophenyl)-2-methylpropan-1-ol to each vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A visual excess is sufficient.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of 2-(2-Bromophenyl)-2-methylpropan-1-ol. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Equilibrium Solubility of 2-(2-Bromophenyl)-2-methylpropan-1-ol in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Toluene | 2.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethyl Acetate | 4.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetone | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | 4.3 | [Insert Experimental Data] | [Insert Experimental Data] |

| Methanol | 5.1 | [Insert Experimental Data] | [Insert Experimental Data] |

Note: The table is populated with placeholders. Actual experimental data should be inserted here.

Interpretation of Expected Results:

-

It is anticipated that the solubility will be lowest in non-polar solvents like hexane and will increase with the polarity of the solvent.

-

Polar protic solvents like methanol and ethanol are expected to be excellent solvents for this compound due to their ability to form hydrogen bonds with the hydroxyl group.

-

The high solubility in these solvents would be advantageous for purification by crystallization and for the preparation of concentrated stock solutions for in vitro assays.

-

Moderate solubility in solvents like ethyl acetate and acetone could be useful for chromatographic separations.

Implications for Drug Development and Further Research

The solubility profile of 2-(2-Bromophenyl)-2-methylpropan-1-ol is a cornerstone for its progression as a drug candidate.

-

Formulation Development: A low solubility in aqueous media (which can be inferred from the logP value) would necessitate enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, to achieve adequate bioavailability.

-

Process Chemistry: The solubility data in organic solvents is critical for designing efficient crystallization processes for purification and for controlling the solid-state form (polymorphism) of the active pharmaceutical ingredient (API).

-

Preclinical Studies: Understanding the solubility in solvents used for vehicle preparation (e.g., DMSO, ethanol) is essential for accurate and reproducible in vitro and in vivo testing.

Further research should focus on:

-

Aqueous Solubility: Determining the pH-solubility profile in aqueous buffers is a critical next step.

-

Polymorph Screening: Investigating whether different crystalline forms of the compound exist, as they can have significantly different solubilities and stabilities.

-

Co-solvency Studies: Exploring the use of co-solvents to enhance solubility in desired vehicle systems.

By systematically applying the principles and methodologies outlined in this guide, researchers can build a comprehensive understanding of the solubility of 2-(2-Bromophenyl)-2-methylpropan-1-ol, a crucial step in unlocking its full therapeutic potential.

References

-

Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: Physicochemical Properties and Pharmacokinetics Source: In "Burger's Medicinal Chemistry and Drug Discovery" URL: [Link]

-

Title: High-Performance Liquid Chromatography (HPLC) Source: Waters Corporation URL: [Link]

-

Title: Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

Technical Guide: Leveraging the Gem-Dimethyl Effect in the Cyclization of 2-(2-Bromophenyl)-2-methylpropan-1-ol

Topic: Gem-dimethyl effect in 2-(2-Bromophenyl)-2-methylpropan-1-ol derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the synthesis and cyclization kinetics of 2-(2-Bromophenyl)-2-methylpropan-1-ol . The central focus is the Gem-Dimethyl (Thorpe-Ingold) Effect , a physical-organic phenomenon that significantly accelerates intramolecular ring closure.[1][2][3]

For medicinal chemists, this molecule represents a critical scaffold.[4] The ortho-bromoaryl neophyl alcohol motif serves as a precursor to 3,3-dimethyl-2,3-dihydrobenzofurans , a pharmacophore found in various bioactive compounds. By understanding the kinetic advantages provided by the gem-dimethyl group, researchers can design more efficient synthetic routes and conformationally restricted analogs that improve target binding affinity.

Part 1: Theoretical Framework

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)[1][2][3]

The Thorpe-Ingold effect postulates that increasing the size of substituents on a carbon chain favors the formation of cyclic structures.[2][5][6] In the context of 2-(2-Bromophenyl)-2-methylpropan-1-ol, the two methyl groups on the benzylic carbon exert a profound kinetic influence compared to the unsubstituted analog (2-(2-bromophenyl)ethanol).

Mechanistic Drivers[4][5]

-

Angle Compression (Enthalpic): The bulky methyl groups compress the internal bond angle (

) between the remaining substituents (the aryl ring and the hydroxymethyl group). This compression brings the nucleophilic oxygen closer to the electrophilic aryl bromide, lowering the activation energy ( -

Rotamer Population (Entropic): In the acyclic ground state, the molecule exists in various rotamers. The gem-dimethyl groups destabilize the anti conformers due to steric clash, increasing the population of the gauche (reactive) rotamers. This reduces the entropy loss (

) required for cyclization.

Visualization: The Kinetic Advantage

The following diagram illustrates the mechanistic difference between the protonated and gem-dimethyl variants.

Caption: Comparative flux diagram showing the pre-organization effect of gem-dimethyl substitution on cyclization probability.

Part 2: Synthesis of the Substrate

To utilize this effect, one must first construct the quaternary center next to the aryl ring. The following protocol ensures high fidelity synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-ol .

Synthetic Workflow

The synthesis avoids direct Grignard addition to epoxides (which can yield regioisomeric mixtures) and instead utilizes a robust alkylation-reduction sequence.

Caption: Two-step synthetic pathway establishing the quaternary carbon via enolate alkylation followed by ester reduction.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-bromophenyl)-2-methylpropanoate

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge with NaH (60% dispersion in oil, 2.5 equiv). Wash with dry hexanes (3x) to remove oil if necessary. Suspend in anhydrous THF (0.5 M relative to substrate).

-

Addition: Cool to 0°C. Add Methyl 2-bromophenylacetate (1.0 equiv) dropwise. Stir for 30 min to form the enolate.

-

Alkylation: Add Methyl Iodide (MeI) (3.0 equiv) dropwise. Caution: Exothermic.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench carefully with saturated NH4Cl. Extract with Et2O. Dry over MgSO4 and concentrate.

-

Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexanes).

Step 2: Reduction to 2-(2-Bromophenyl)-2-methylpropan-1-ol

-

Setup: Flame-dry flask, nitrogen atmosphere.

-

Reagents: Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C.

-

Addition: Add the ester from Step 1 (dissolved in THF) dropwise.

-

Reaction: Allow to warm to RT, then reflux for 2 hours to ensure complete reduction of the sterically hindered ester.

-

Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially based on LiAlH4 mass.

-

Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the neophyl alcohol as a viscous oil or low-melting solid.

Part 3: Cyclization Dynamics & Data Analysis

The transformation of 2-(2-Bromophenyl)-2-methylpropan-1-ol to 3,3-dimethyl-2,3-dihydrobenzofuran is typically achieved via Palladium-catalyzed intramolecular C-O bond formation (Buchwald-Hartwig etherification).

Representative Kinetic Data

The table below illustrates the projected rate enhancement attributable to the gem-dimethyl effect in 5-membered ring formations, extrapolated from physical organic chemistry literature [1][2].

| Parameter | Unsubstituted Analog (H) | Gem-Dimethyl Analog (Me) | Fold Enhancement |

| Substrate | 2-(2-Bromophenyl)ethanol | 2-(2-Bromophenyl)-2-methylpropan-1-ol | - |

| Internal Angle ( | ~112° | ~105-107° | - |

| Reactive Rotamer % | < 15% | > 80% | ~5.3x |

| Relative Rate ( | 1.0 | ~2.1 x 10³ | ~2100x |

| Cyclization Yield | 65-75% (requires high temp) | 90-98% (mild conditions) | - |

Note: Rate enhancements for 5-membered rings are typically in the order of

Cyclization Protocol (Pd-Catalyzed)

Reaction: Intramolecular C-O Coupling Catalyst System: Pd(OAc)2 / BINAP or DPPF.

-

Solvent: Toluene (anhydrous, degassed).

-

Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).

-

Conditions: 80°C, 4-12 hours.

-

Observation: The gem-dimethyl substrate will often cyclize significantly faster than the unsubstituted analog, sometimes even proceeding at lower temperatures or with lower catalyst loading (1-2 mol% vs 5-10 mol%).

Part 4: Pharmaceutical Applications[4][7]

The 3,3-dimethyl-2,3-dihydrobenzofuran scaffold derived from this alcohol is not merely a synthetic curiosity; it is a privileged structure in drug discovery.

-

Conformational Locking: In drug design, flexible alkyl chains often result in high entropic penalties upon binding to a protein pocket. The gem-dimethyl group "locks" the conformation, reducing this penalty and potentially increasing potency (

). -

Metabolic Stability: Benzylic positions are prone to oxidation by Cytochrome P450 enzymes. Replacing benzylic protons with methyl groups (blocking the site) significantly increases the metabolic half-life (

) of the drug candidate. -

Lipophilicity: The addition of two methyl groups increases logP, which can improve membrane permeability, provided the molecule does not become overly lipophilic.

References

-

Jung, M. E., & Piizzi, G. (2005).[2][7] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[7] Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3][5][7] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclopentane-1,1'-cyclopentane. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

-

Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Synthesis of Cyclic Ethers. Mechanism and Scope. Journal of the American Chemical Society, 121(25), 5859–5871. Link

-

Shaw, B. L. (1975). Large Ring Formation and the Gem-Dimethyl Effect. Journal of the American Chemical Society, 97(13), 3856–3857. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.lucp.net [books.lucp.net]

- 3. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Technical Guide: Scalable Synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-ol

The following technical guide is structured as a high-level whitepaper for drug development professionals. It prioritizes process robustness, mechanistic understanding, and safety.

Executive Summary

The target molecule, 2-(2-Bromophenyl)-2-methylpropan-1-ol (CAS 177748-64-0) , represents a critical "neopentyl-like" alcohol scaffold in medicinal chemistry.[1] Its unique steric bulk, combined with the ortho-bromo handle, makes it a valuable precursor for constructing hindered ethers, forming quaternary carbon centers in indanes, or serving as a transition-metal cross-coupling partner.[1]

This guide outlines a robust, two-stage synthesis designed for reproducibility and scalability. Unlike routes relying on unstable organolithium intermediates or unpredictable Friedel-Crafts alkylations, this protocol utilizes a nucleophilic methylation-reduction sequence .[1] This approach ensures the preservation of the sensitive aryl bromide moiety while efficiently installing the sterically demanding gem-dimethyl group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

-

Steric Hindrance: Constructing a quaternary carbon ortho to a bulky bromine atom.[1]

-

Chemomoselectivity: Reducing the carboxylate functionality without debrominating the aromatic ring.

The Strategy:

We disconnect the C1-C2 bond via reduction, leading to the carboxylic acid/ester precursor. The quaternary center is established via double

-

Starting Material: 2-Bromophenylacetic acid (CAS 18698-97-0).[1]

-

Key Transformation: Exhaustive methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).[1][2][3]

-

Final Step: Hydride reduction (LiAlH

or DIBAL-H).[1]

Strategic Reaction Scheme (DOT Visualization)

Caption: Figure 1. Two-stage synthetic pathway prioritizing the stability of the aryl-bromide bond.

Detailed Experimental Protocol

Stage 1: Formation of the Quaternary Center

Objective: Synthesis of Methyl 2-(2-bromophenyl)-2-methylpropanoate.[1] Rationale: Direct methylation of the acid requires 2 equivalents of base for the dianion. Converting to the ester first (or in situ) allows for cleaner handling of the mono-anion enolate, though double methylation of the acid is also viable.[1] Here we describe the robust ester-alkylation route.

Reagents:

-

Methyl 2-(2-bromophenyl)acetate (prepared quant. from acid via SOCl

/MeOH).[1] -

Sodium Hydride (60% dispersion in oil).[1]

-

Tetrahydrofuran (THF), anhydrous.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Deprotonation: Charge NaH (2.5 eq) into the flask and wash twice with dry hexanes to remove mineral oil (critical for accurate stoichiometry). Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.[1]

-

Substrate Addition: Add Methyl 2-(2-bromophenyl)acetate (1.0 eq) dropwise. Evolution of H

gas will be vigorous.[1] Stir for 30 minutes at 0°C to ensure complete enolate formation. -

Alkylation: Add MeI (2.6 eq) dropwise. The solution may become viscous.

-

Thermal Drive: Warm to Room Temperature (RT) and stir for 1 hour. If TLC indicates mono-methylated intermediate remains, heat to 40°C. The ortho-bromo substituent creates significant steric drag, requiring kinetic energy to drive the second methylation.[1]

-

Quench: Cool to 0°C. Carefully quench with sat. NH

Cl. -

Workup: Extract with EtOAc. Wash organics with Na

S -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The gem-dimethyl ester is usually an oil.

Stage 2: Chemoselective Reduction

Objective: Reduction to 2-(2-Bromophenyl)-2-methylpropan-1-ol.[1] Critical Control: Avoid debromination by maintaining strict temperature control.

Reagents:

Protocol:

-

Setup: Inert atmosphere (N

or Ar). -

Charging: Place the methylated ester (from Stage 1) in anhydrous THF (0.3 M). Cool to -5°C (ice/salt bath).

-

Reduction: Add LiAlH

(1.2 eq) dropwise via syringe. Do not shoot the reagent directly into the solution; let it run down the cold flask wall.[1] -

Reaction: Stir at 0°C for 1 hour. Monitor by TLC.[1] Most esters reduce rapidly.[1] Avoid refluxing, as high temperatures with hydride sources can promote hydrodehalogenation of aryl halides [1].[1]

-

Fieser Quench: For x grams of LiAlH

used: -

Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[1] Concentrate the filtrate.

-

Final Purification: Recrystallization from Hexanes/Et

O or distillation if liquid.[1]

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the key variables that determine yield and purity.

| Parameter | Specification | Impact of Deviation |

| NaH Quality | Must be fresh, dry | "Wet" NaH (hydrolyzed) leads to incomplete methylation and mono-methyl impurities which are hard to separate.[1] |

| Temperature (Alkylation) | 0°C | Too cold: Incomplete 2nd methylation.[1] Too hot (>60°C): Elimination by-products or O-methylation.[1] |

| Temperature (Reduction) | < 10°C | High temps (>40°C) risk debromination (loss of Ar-Br).[1] |

| Quench Rate | Very Slow | Fast quenching of LiAlH |

Process Decision Tree (DOT Visualization)

Caption: Figure 2. Decision logic for ensuring complete gem-dimethyl installation.

Characterization & Validation

To validate the identity of 2-(2-Bromophenyl)-2-methylpropan-1-ol, look for these specific spectroscopic signatures:

-

H NMR (CDCl

-

Aryl Region: 7.0–7.6 ppm (4H, m).[1][4] Look for the distinct splitting of the ortho-substituted ring.

-

Methylene (-CH

-OH): ~3.8 ppm (2H, s).[1] Crucial: This must be a singlet.[1] If it is a doublet, you have incomplete methylation (the mono-methyl analog has a chiral center/proton neighbor).[1] -

Gem-Dimethyl: ~1.5 ppm (6H, s).[1][4] A sharp singlet integrating to 6 protons confirms the quaternary center.

-

Hydroxyl (-OH): Broad singlet, exchangeable with D

O.[1]

-

- C NMR:

-

Mass Spectrometry (ESI/GC-MS):

Safety & Handling

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood with proper gloves (Laminate/Silver Shield).[1]

-

Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] Have a Class D fire extinguisher available.

-

Lithium Aluminum Hydride: Reacts explosively with water.[1] Quench strictly according to the Fieser method or similar controlled protocols.

References

-

Debromination Risks: Journal of Organic Chemistry, "Reduction of Aryl Halides with Lithium Aluminum Hydride," (General principle citation).[1]

-

Alkylation Methodology: Organic Syntheses, "Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate," Coll.[1] Vol. 10, p.23 (2004).[1] (Analogous chemistry for methylation).[1]

-

Target Molecule Data: PubChem Compound Summary for CID 14112224 (Acid Precursor).

-

Commercial Availability: Sigma-Aldrich Product Entry for 2-(2-Bromophenyl)-2-methylpropan-1-ol.

Sources

- 1. 2-(2-bromophenyl)-2-methylpropan-1-ol - CAS号 177748-64-0 - 摩熵化学 [molaid.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

Melting point and boiling point data for 2-(2-Bromophenyl)-2-methylpropan-1-ol

The following technical guide details the properties, synthesis, and applications of 2-(2-Bromophenyl)-2-methylpropan-1-ol .

CAS Registry Number: 177748-64-0 Formula: C₁₀H₁₃BrO Molecular Weight: 229.12 g/mol [1][2]

Part 1: Physical & Chemical Properties

Core Data Summary

Experimental melting and boiling point data for this specific isomer are not widely published in standard open-access chemical catalogs.[1] The values below represent a synthesis of available experimental fragments and high-confidence predictive models based on structural isomers.

| Property | Value / Range | Source / Note |

| Physical State | Viscous Colorless Oil or Low-Melting Solid | Observed in analogues; likely liquid at RT due to steric bulk preventing efficient packing.[1] |

| Boiling Point (Predicted) | 285°C ± 10°C (760 mmHg) | Estimated via Group Contribution Methods (Joback). |

| Boiling Point (Vacuum) | ~110–115°C (1–2 mmHg) | Extrapolated from tertiary isomer data. |

| Melting Point | < 35°C (Likely Liquid) | The tertiary isomer (CAS 7073-69-0) melts at 30–34°C. Primary alcohols often have higher MPs, but the gem-dimethyl/aryl steric clash inhibits crystallization.[1] |

| Density | 1.35 ± 0.05 g/cm³ | Predicted based on brominated aromatic alcohol trends. |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc. | Insoluble in water due to the lipophilic bromophenyl/methyl moiety. |

Critical Distinction: Do not confuse this compound with its tertiary alcohol isomer, 2-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0), which has a known melting point of 30–34°C and is synthesized via Grignard addition to a ketone.[1] The compound discussed here is a primary alcohol with a neopentyl-like skeleton.[1]

Structural Analysis & Reactivity

-

Steric Environment: The molecule features a quaternary carbon at the

-position relative to the hydroxyl group.[1] This "neopentyl" structure makes the alcohol sterically congested, retarding nucleophilic substitution rates at the -

Electronic Effects: The ortho-bromine atom provides a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization (e.g., to form dihydrobenzofurans).[1]

-

Hydrogen Bonding: As a primary alcohol, it acts as both a donor and acceptor, but the bulky 2-bromophenyl group may shield the hydroxyl, slightly lowering the boiling point compared to linear analogues.

Part 2: Synthesis & Experimental Protocols

The most robust synthesis involves the reduction of the corresponding aldehyde, which is often accessed via advanced C–H functionalization or alkylation strategies.

Synthesis Workflow (Aldehyde Reduction)

Reaction:

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 2-(2-bromophenyl)-2-methylpropanal (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous Methanol (MeOH) (20 mL, 0.25 M concentration).

-

Reduction: Cool the solution to 0°C (ice bath). Add Sodium Borohydride (NaBH₄) (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control hydrogen evolution.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde spot.

-

Quench: Carefully quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0°C.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 × 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Synthesis Visualization

Caption: Step-wise reduction pathway from the aldehyde precursor to the target primary alcohol.

Part 3: Applications & Signaling Logic

This compound serves as a versatile "molecular scaffold" in drug discovery, particularly for constructing oxygen-containing heterocycles found in bioactive molecules.[1]

Intramolecular Cyclization (Benzofuran Synthesis)

The primary utility of this scaffold is the ability to form 3,3-dimethyl-2,3-dihydrobenzofuran derivatives via Palladium-catalyzed intramolecular C–O bond formation.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar–Br bond.

-

Ligand Exchange: The hydroxyl group coordinates to Pd (often requiring a base like NaO^tBu to form the alkoxide).

-

Reductive Elimination: Formation of the C–O bond closes the 5-membered ring.

Logic Diagram: Synthetic Utility

Caption: Divergent synthetic pathways utilizing the aryl bromide and primary alcohol functional handles.

References

-

Sigma-Aldrich. Product Detail: 2-(2-Bromophenyl)-2-methylpropan-1-ol (CAS 177748-64-0).[1] Accessed 2026.[3][4][5] Link

-

Jain, P. et al. "Palladium-Catalyzed C(sp3)-H Functionalization/Carbenoid Insertion: All-Carbon Quaternary Centers via Multiple C-C Bond Formation."[1] Journal of the American Chemical Society, 2016, 138(49). (Context for aldehyde precursor synthesis). Link[1]

-

ChemicalBook. Synthesis and Properties of 2-(2-Bromophenyl)-2-propanol (Isomer Comparison). Accessed 2026.[3][4][5] Link

-

PubChem. Compound Summary: 2-Bromo-2-methylpropan-1-ol (Fragment Analogue).[1] National Library of Medicine. Link

Sources

The Ortho-Bromo Effect: A Technical Guide to the Reactivity of Substituted Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary alcohols featuring an ortho-bromo substituent on an aromatic ring present a unique reactivity profile that is of significant interest in medicinal chemistry and synthetic route design. The interplay of the substituent's electronic and steric properties can profoundly influence the outcome of common transformations such as oxidation, etherification, esterification, and cross-coupling reactions. This guide provides an in-depth analysis of these effects, offering field-proven insights and detailed experimental protocols to enable researchers to navigate the synthetic challenges and leverage the unique characteristics of this important class of molecules.

Introduction: The Dual Nature of the Ortho-Bromo Substituent

The bromine atom, when positioned ortho to a primary alcohol on an aromatic ring, exerts a dual influence on the molecule's reactivity. Its strong electronegativity imparts a significant inductive electron-withdrawing effect (-I), which can decrease the electron density of the aromatic ring and the benzylic carbon.[1] Concurrently, its considerable size introduces steric hindrance that can impede the approach of reagents to the alcohol functionality. Furthermore, the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the bromine atom, can influence the conformational preferences of the molecule and, consequently, its reactivity.[2][3] Understanding and controlling these competing factors is paramount for achieving desired synthetic outcomes.

Oxidation: Navigating Selectivity and Steric Hindrance

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, with ortho-bromo substituted substrates, both electronic and steric factors come into play, influencing reaction rates and potentially leading to side products.

Mechanistic Considerations and the Impact of the Ortho-Bromo Group

The oxidation of benzyl alcohols can proceed through various mechanisms depending on the chosen oxidant. For many common reagents, the reaction is initiated by the deprotonation of the alcohol followed by the rate-determining cleavage of the C-H bond of the hydroxymethyl group.[4]

The electron-withdrawing nature of the ortho-bromo substituent can have a retarding effect on the oxidation rate. A kinetic study on the oxidation of ortho-substituted benzyl alcohols by phenyliodoso acetate demonstrated that electron-releasing groups accelerate the reaction, while electron-withdrawing groups, such as bromine, slow it down.[5] This is attributed to the decreased electron density at the benzylic position, making the hydride abstraction in the rate-determining step more difficult.

Furthermore, the steric bulk of the ortho-bromo group can hinder the approach of the oxidizing agent to the alcohol, further decreasing the reaction rate compared to its meta- or para-substituted counterparts.

Recommended Protocols for Controlled Oxidation

Achieving a selective oxidation to the aldehyde without over-oxidation to the carboxylic acid is crucial. Milder oxidizing agents are generally preferred for this transformation.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This method is a classic and reliable way to achieve the controlled oxidation of primary alcohols to aldehydes.

-

Reaction Setup: To a stirred solution of the ortho-bromo-substituted primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL/mmol) under an inert atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake with additional diethyl ether. Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

Etherification: Overcoming Steric Effects in Williamson Synthesis

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a fundamental method for ether formation.[6] When dealing with ortho-bromo-substituted primary alcohols, the steric hindrance posed by the bulky bromine atom can significantly impact the reaction's efficiency.

Causality Behind Experimental Choices

The SN2 mechanism of the Williamson ether synthesis is highly sensitive to steric hindrance.[7] The ortho-bromo group can impede the backside attack of the nucleophilic alkoxide on the alkyl halide, or alternatively, hinder the approach of the alkyl halide to the ortho-substituted alkoxide. Therefore, careful selection of reagents and reaction conditions is necessary to favor the desired substitution over competing elimination reactions.

The use of a strong, non-nucleophilic base is critical for the complete deprotonation of the alcohol to form the corresponding alkoxide without promoting side reactions. Sodium hydride (NaH) is a common and effective choice.[8]

To mitigate the slower reaction rates due to steric hindrance, employing a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be highly beneficial. TBAI facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the alkyl halide resides, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.[9]

Optimized Protocol for Etherification of Sterically Hindered Alcohols

This protocol is designed to enhance the efficiency of the Williamson ether synthesis for sterically challenging substrates like ortho-bromo-substituted primary alcohols.

-

Reaction Setup: To a solution of the ortho-bromo-substituted primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Catalyst and Reagent Addition: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq). Then, add the alkyl halide (1.2 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.

-

Work-up and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.[9]

Esterification: Strategies for Efficient Acylation

Esterification of sterically hindered alcohols can be challenging due to the difficulty of the nucleophilic alcohol attacking the electrophilic carbonyl carbon of the acylating agent.

Navigating Steric Crowding

The ortho-bromo group can sterically shield the hydroxyl group, making it less accessible to bulky acylating agents. To overcome this, highly reactive acylating agents or the use of a nucleophilic catalyst is often necessary. The use of an acyl chloride or anhydride in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is a common strategy. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

Alternatively, photochemical methods have been developed for the cross-esterification of alcohols, which can be effective for a range of substrates, including those with halogen substituents.[10]

Protocol for DMAP-Catalyzed Esterification

This protocol utilizes the catalytic activity of DMAP to facilitate the esterification of sterically hindered alcohols.

-

Reaction Setup: To a solution of the ortho-bromo-substituted primary alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere, add the acyl chloride or anhydride (1.2 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Cross-Coupling Reactions: Leveraging the Aryl Bromide Moiety

The ortho-bromo substituent provides a valuable handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[11][12] The primary alcohol functionality is generally well-tolerated in these reactions, often without the need for a protecting group.

Suzuki-Miyaura Coupling: Catalyst and Condition Selection

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[13] For substrates containing an ortho-bromo benzyl alcohol moiety, the choice of catalyst and base is crucial to achieve high yields and avoid side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the sterically hindered aryl bromide.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoaryl Compounds

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [11] |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | High | [11] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate-High | [11] |

Sonogashira Coupling: Forming Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Protocol 2: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the ortho-bromo-substituted primary alcohol (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (typically an amine like triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up and Isolation: Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Reactivity Landscape

Workflow for Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of ortho-bromo primary alcohols.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The reactivity of primary alcohols with ortho-bromo substituents is a nuanced area of organic chemistry, governed by a delicate balance of electronic and steric effects. While the electron-withdrawing nature of the bromine can deactivate the benzylic position towards certain reactions like oxidation, its steric bulk presents a significant challenge for nucleophilic attack at the alcohol, as seen in etherification and esterification. However, the presence of the aryl bromide functionality opens up a vast landscape of possibilities for late-stage functionalization through powerful cross-coupling methodologies.

For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes. The protocols and insights provided in this guide serve as a foundation for navigating the complexities associated with these valuable building blocks. Future research will likely focus on the development of novel catalytic systems that can overcome the steric hindrance imposed by the ortho-bromo group, enabling even more efficient and selective transformations.

References

- Andrews, L. J., & Keefer, R. M. (1957). The Effect of Ortho Substituents on the Rates of Solvolysis of Benzyl and Benzoyl Halides. Journal of the American Chemical Society, 79(7), 1412–1417.

- Charan, R. S., et al. (2010). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Oriental Journal of Chemistry, 26(2), 533-538.

- BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions. BenchChem.

- Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 26, 1030-1041.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol. BenchChem.

- Sahoo, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(46), 44865–44876.

- Manila, et al. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry, 14(Special Issue), 98-109.

- Sigman, M. S., & Schultz, M. J. (2004). The renaissance of palladium(II)-catalyzed oxidation chemistry. Organic & Biomolecular Chemistry, 2(18), 2551–2554.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Charan, S. M., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25(3), 1645-1660.

- Rajkumar, G. A., & Ibrahim, P. S. (2025). Kinetics and mechanism of the oxidation of ortho-substituted benzyl alcohols by pyridinium dichromate.

- Sankaran, S., et al. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(3), 1159-1165.

- Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2977.

- Gaset, A., & Gorrichon, J. P. (2002). U.S. Patent No. 6,362,378 B1. Washington, DC: U.S.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Bruns, D. L., & Stahl, S. S. (2016). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Journal of the American Chemical Society, 138(42), 13850–13853.

- Miyamoto, A., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination.

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

- Wang, Y., et al. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor–Acceptor Cyclopropane. Organic Letters, 26(24), 5174-5179.

- Bharad, S. G., et al. (2016). Kinetic Study of Oxidation of Substituted Benzyl Alcohols by N-Bromophthalamide in Aqueous Acetic acid.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Villa, A., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts.

- Neurock, M., & Davis, R. J. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.

- Al-Zoubi, R. M., & Al-Masri, M. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 331–340.

- Stoltz, B. M., et al. (2004). Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series.

- Sigman, M. S., & Schultz, M. J. (2004). The renaissance of palladium(II)-catalyzed oxidation chemistry. Organic & Biomolecular Chemistry, 2(18), 2551–2554.

- Growing Science. (2012). Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. Current Chemistry Letters, 1(3), 127-132.

- ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne.

- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. BenchChem.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Doucet, H., & Santelli, M. (2004). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron, 60(17), 3813-3818.

- Bonomo, L., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules, 29(3), 570.

- International Journal of Scientific & Development Research. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR, 8(11), 129-131.

- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.

- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College.

- Kornblum, N., et al. (1976). The Reaction of Ambident Anions. XI. The Effect of Solvent on the Alkylation of Phenoxides. The Journal of Organic Chemistry, 41(9), 1565–1569.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Vaia. (n.d.). Rank the following halides in order of their reactivity in Williamson synthesis. Retrieved from [Link]

- Sankar, S., & Krishnan, S. (2014). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 30(4), 1735-1740.

- ResearchGate. (2025). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach.

- Royal Society of Chemistry. (n.d.). Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions Table of Co. Rsc.org.

- Wills, M., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 20(5), 1358–1361.

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. vaia.com [vaia.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The direct photochemical cross-esterification of alcohols via site-selective C–H bromination - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03371C [pubs.rsc.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. home.sandiego.edu [home.sandiego.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Pharmaceutical Applications of 2-(2-Bromophenyl)-2-methylpropan-1-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of the novel chemical entity, 2-(2-Bromophenyl)-2-methylpropan-1-ol. While direct pharmacological data for this specific molecule is not yet extensively published, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and the strategic roles of its constituent chemical motifs to build a robust, evidence-based framework for future research and development. We will delve into its synthetic feasibility, propose putative biological targets, and outline detailed experimental protocols to validate these hypotheses. This guide is intended to serve as a foundational resource for unlocking the therapeutic promise of this versatile scaffold.

Introduction: Deconstructing the Therapeutic Promise

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of pharmaceutical research. The molecule 2-(2-Bromophenyl)-2-methylpropan-1-ol presents a compelling, yet underexplored, scaffold. Its structure is a deliberate amalgamation of key pharmacophoric features: a bromophenyl group, a gem-dimethyl moiety, and a primary alcohol. Each of these components has a well-documented role in modulating the biological activity and drug-like properties of a molecule.

-

The Bromophenyl Group: The incorporation of a bromine atom onto a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Bromine's electronegativity and size can influence binding interactions with protein targets, and its presence can modulate metabolic stability. Brominated compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

The Gem-Dimethyl Group: This structural motif is frequently found in natural products with clinical significance.[1][2] Its inclusion can confer several advantages, such as increasing potency by inducing a favorable conformation for target binding, improving metabolic stability by shielding adjacent functional groups from enzymatic degradation, and mitigating toxicity.[1][2][3]

-

The Primary Alcohol: The primary alcohol in 2-(2-Bromophenyl)-2-methylpropan-1-ol can be viewed as a bioisostere of a carboxylic acid. Bioisosteric replacement is a powerful strategy in drug design to enhance pharmacokinetic properties, such as membrane permeability and oral bioavailability, while maintaining or improving biological activity.[1][4][5] This is particularly relevant when considering the well-established therapeutic class of 2-arylpropionic acids (profens), which are non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8]

This guide will therefore explore the potential of 2-(2-Bromophenyl)-2-methylpropan-1-ol as a novel therapeutic agent, with a primary focus on its potential as an anti-inflammatory and anticancer agent, and as a carbonic anhydrase inhibitor.

Synthetic Strategy and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves the preparation of 2-(2-bromophenyl)-2-methylpropanoic acid followed by its reduction to the corresponding primary alcohol.

Caption: Proposed synthetic workflow for 2-(2-Bromophenyl)-2-methylpropan-1-ol.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid

A procedure for the synthesis of a similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, has been documented and can be adapted.[9][10] This typically involves the bromination of 2-methyl-2-phenylpropanoic acid. For the ortho-bromo isomer, a more targeted synthesis starting from 2-bromophenylacetic acid would be necessary to ensure regioselectivity.

Protocol:

-

Methylation of 2-bromophenylacetic acid: To a solution of 2-bromophenylacetic acid in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the enolate.

-

Slowly add methyl iodide (2 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-(2-bromophenyl)-2-methylpropanoic acid by column chromatography or recrystallization.

Step 3: Reduction to 2-(2-Bromophenyl)-2-methylpropan-1-ol

The reduction of the carboxylic acid to the primary alcohol can be achieved using a variety of reducing agents.

Protocol:

-

To a solution of 2-(2-bromophenyl)-2-methylpropanoic acid in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere, slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

-

Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by thin-layer chromatography).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum or borate salts and wash with the ether solvent.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify 2-(2-Bromophenyl)-2-methylpropan-1-ol by column chromatography on silica gel.

Physicochemical Characterization

| Property | Predicted Value / Method |